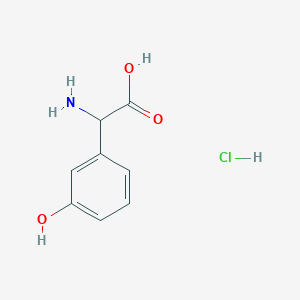

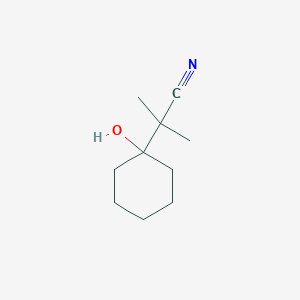

![molecular formula C13H21N3OS B2489650 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine CAS No. 478260-14-9](/img/structure/B2489650.png)

4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine" belongs to a class of compounds known for their heterocyclic structure, incorporating both thiazole and morpholine units. This structure is notable for its potential in various biological activities and chemical properties, making it a point of interest for synthesis and structural analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves cyclocondensation reactions, utilizing precursors like amino-thiols and α-haloketones in the presence of a solvent such as glacial acetic acid under reflux conditions. For instance, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized through similar methodologies, highlighting the versatility of these reactions in producing complex heterocycles (Karimian & Karimian, 2017)).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. For related compounds, these analyses have confirmed structures, elucidated conformational preferences, and revealed the presence of inter- and intra-molecular hydrogen bonding, which contributes to the molecule's stability. The piperidine and morpholine rings in these compounds typically adopt a chair conformation, with other structural motifs lying in planar conformations within experimental limits (Prasad et al., 2018)).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives can include nucleophilic substitution and cycloaddition reactions. These reactions are influenced by the compound's functional groups, leading to a variety of derivatives with potential biological activities. The kinetic studies of such reactions with different amines in various solvents have been explored, indicating the significance of solvent and substituent effects on reaction rates and product formation (Fathalla & Hamed, 2006)).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray crystallography has provided insights into the crystalline structures of related compounds, revealing their monoclinic crystal system, space group, and molecular conformations, which are essential for predicting physical behavior and reactivity (Aydinli et al., 2010)).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the molecular structure and functional groups. Studies on related compounds have demonstrated their potential as inhibitors for specific enzymes, indicating a direct relationship between chemical structure and biological activity. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, showcasing the application of these analyses in drug discovery (Alexander et al., 2008)).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Pyrimidine Derivatives : The compound has been involved in the synthesis of various pyrimidine derivatives. For instance, Takamizawa et al. (1968) synthesized 2-Morpholino-, 2-piperidino-3-(2-methyl-4-aminopyrimidin-5-yl) methyl-3a-methylperhydrofuro [2, 3-d] thiazole through reactions involving B1 hydrochloride and amines, highlighting its role in complex chemical syntheses (Takamizawa, Hirai, & Hamashima, 1968).

Alkyl (4,5-Dichloroisothiazol-3-yl) Ketones Derivation : Potkin et al. (2013) demonstrated the use of 4,5-dichloroisothiazol-3-ylcarbonitrile with methylmagnesium iodide and ethylmagnesium bromide to afford alkyl (4,5-dichloroisothiazol-3-yl) ketones, including reactions with morpholine and piperidine to produce substituted derivatives (Potkin et al., 2013).

Synthesis of Novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones : Demchenko et al. (2015) synthesized novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, indicating the compound's importance in the creation of new chemical structures (Demchenko et al., 2015).

Inhibitors of Phosphoinositide 3-kinase : Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, showcasing its potential application in therapeutic research (Alexander et al., 2008).

Biological and Pharmacological Activities

Antifungal and Antitumor Activity : Insuasty et al. (2013) researched the synthesis of novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones, including derivatives using piperidine and morpholine, to assess their antifungal and antitumor activities (Insuasty et al., 2013).

Histamine H3 Receptor Antagonist for Diabetes Treatment : Rao et al. (2012) synthesized a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists for diabetes treatment. Their study included 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine (5u), highlighting its potential therapeutic application (Rao et al., 2012).

Antimicrobial Activities : Başoğlu et al. (2013) engaged in the design, synthesis, and evaluation of azole derivatives, including the use of piperidine and morpholine. These derivatives were screened for antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .

Orientations Futures

The future directions for “4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop new compounds with lesser side effects .

Analyse Biochimique

Biochemical Properties

The thiazole ring in 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Propriétés

IUPAC Name |

4-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-2-4-16(5-3-1)13-14-10-12(18-13)11-15-6-8-17-9-7-15/h10H,1-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKKVIYLCHCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

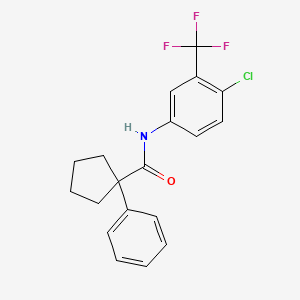

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

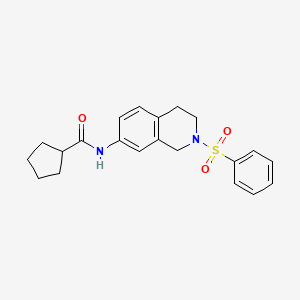

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)

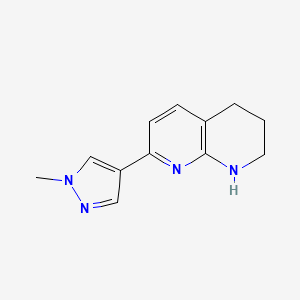

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)